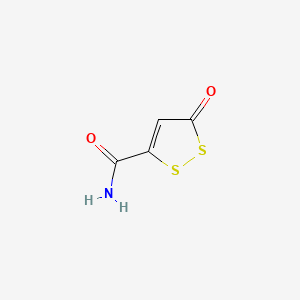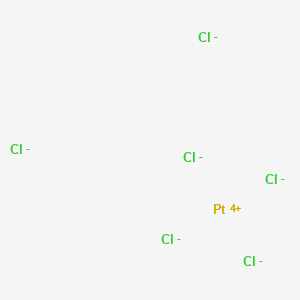
Platinum(4+);hexachloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexachloroplatinate is an anion with the chemical formula [PtCl₆]²⁻. It is a coordination complex of platinum in the +4 oxidation state, surrounded by six chloride ligands. This compound is known for its stability and is used in various chemical processes and research applications .
Méthodes De Préparation
Hexachloroplatinate can be synthesized through several methods. One common method involves the reaction of platinum metal with aqua regia (a mixture of nitric acid and hydrochloric acid), which produces chloroplatinic acid. This acid can then be neutralized with a base such as ammonium chloride to form ammonium hexachloroplatinate . Industrial production often involves the use of concentrated sulfuric acid with alkali metal hexachloroplatinates at elevated temperatures to yield platinum chloride .
Analyse Des Réactions Chimiques
Hexachloroplatinate undergoes various chemical reactions, including:
Reduction: It can be reduced to platinum metal using hydrogen gas at high temperatures.
Substitution: The chloride ligands can be substituted with other ligands such as ammonia or phosphines.
Oxidation: It can be oxidized to form higher oxidation state compounds, although this is less common.
Common reagents used in these reactions include hydrogen gas for reduction and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Hexachloroplatinate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of hexachloroplatinate involves its interaction with cellular components. In biological systems, it is taken up by cells and reduced to divalent platinum species. This reduction process is influenced by factors such as light and the presence of other chemical species . The exact molecular targets and pathways involved in its action depend on the specific application and environment.
Comparaison Avec Des Composés Similaires
Hexachloroplatinate is similar to other hexachlorometallates, such as hexachloropalladate and hexafluoroplatinate . it is unique in its stability and the specific types of reactions it undergoes. For example, hexachloropalladate is less stable and more prone to oxidation . The unique properties of hexachloroplatinate make it particularly useful in catalysis and as a precursor for other platinum compounds.
Similar compounds include:
Hexachloropalladate: ([PdCl₆]²⁻)
Hexafluoroplatinate: ([PtF₆]⁻)
Chloroplatinic acid: (H₂[PtCl₆])
These compounds share some chemical properties with hexachloroplatinate but differ in their stability and reactivity.
Propriétés
Numéro CAS |
16871-54-8 |
|---|---|
Formule moléculaire |
C12H7ClO5 |
Poids moléculaire |
266.633 |
Nom IUPAC |
2-(3-chlorophenyl)-4-hydroxy-6-oxopyran-3-carboxylic acid |
InChI |
InChI=1S/C12H7ClO5/c13-7-3-1-2-6(4-7)11-10(12(16)17)8(14)5-9(15)18-11/h1-5,14H,(H,16,17) |
Clé InChI |
NANAKBJXJHXBHF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C(=CC(=O)O2)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-[4-(1-propenyl)phenyl]- (9CI)](/img/new.no-structure.jpg)
![(4aR,5R,6R,8aR)-6-hydroxy-3,4a,5-trimethyl-4,5,6,7,8,8a-hexahydrobenzo[f][1]benzofuran-9-one](/img/structure/B579189.png)
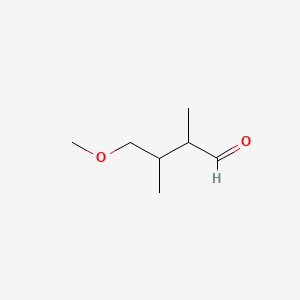
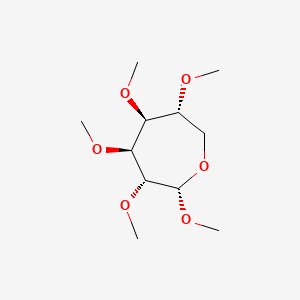
![1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B579196.png)
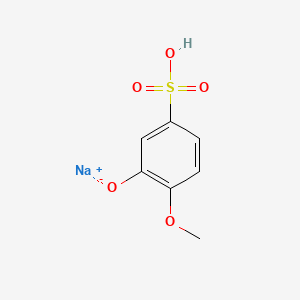
![Tricyclo[4.2.2.03,8]decane](/img/structure/B579198.png)
![(3R,5R,5'S,8R,9S,10S,13S,14S,17R)-5',10,13-trimethyl-2'-phenylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-17,4'-1,3,2-dioxaborolane]-3-ol](/img/structure/B579199.png)
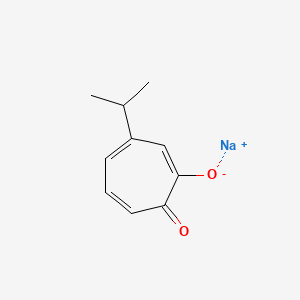
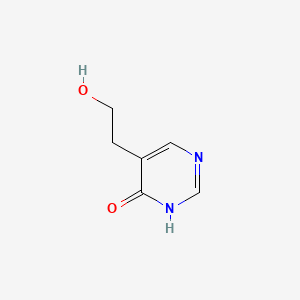
![13-Oxabicyclo[8.2.1]trideca-1(12),10-diene](/img/structure/B579205.png)
![2-[4-Chloro-2-[[1-hydroxy-6-[[hydroxy-[4-[(8-hydroxyquinolin-5-yl)diazenyl]phenyl]methylidene]amino]-3-sulfonaphthalen-2-yl]diazenyl]phenoxy]acetic acid](/img/structure/B579209.png)
